Aflatoxin G2-13C17
Overview
Description
Aflatoxin G2-13C17 is a 13C isotope-labeled analog of the mycotoxin aflatoxin G2. This compound is primarily used as an analytical standard in various scientific research applications. It is produced by fungi such as Aspergillus flavus and Aspergillus parasiticus and is known for its toxic properties.
Mechanism of Action
Target of Action
Aflatoxin G2-13C17 is a major naturally produced aflatoxin . It is a mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus
Mode of Action
It is known that aflatoxins generally exert their toxic effects through binding to dna and proteins, causing mutations and leading to cell death .
Biochemical Pathways
The degradation of aflatoxins, including this compound, is initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Result of Action
Aflatoxins are known to cause a variety of adverse health effects, including acute toxicity, immunotoxicity, and genotoxicity . They are also potent carcinogens, particularly affecting the liver .
Biochemical Analysis
Biochemical Properties
Aflatoxin G2-13C17 interacts with various enzymes, proteins, and other biomolecules. It is involved in biochemical reactions catalyzed by enzymes such as laccase, reductases, and peroxidases . The interactions of this compound with these biomolecules are crucial for its role in aflatoxin biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound can cause several toxic effects, leading to increased susceptibility to infectious diseases, increased mortality, weight loss, poor performance, and reduced reproductive capability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The cytochrome P450 monooxygenase AflG catalyzes an early step in aflatoxin biosynthesis, resulting in the conversion of averantin (AVN) to 5′-hydroxy-averantin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of aflatoxin can be toxic or have adverse effects
Metabolic Pathways
This compound is involved in the metabolic pathways of aflatoxin biosynthesis . It interacts with enzymes such as laccase, reductases, and peroxidases, which play crucial roles in these pathways .
Transport and Distribution
Aflatoxins are lipophilic molecules and can be distributed widely in the body .
Subcellular Localization
Some aflatoxin biosynthetic enzymes are localized to the cytoplasm, suggesting that this compound might also be found there .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aflatoxin G2-13C17 involves the incorporation of 13C isotopes into the aflatoxin G2 molecule. This process typically requires advanced organic synthesis techniques and specialized equipment to ensure the precise incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped with the necessary technology for isotope labeling. The process involves the cultivation of Aspergillus species under controlled conditions to produce aflatoxin G2, followed by chemical modification to incorporate the 13C isotopes .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin G2-13C17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Aflatoxin G2-13C17 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard for the quantification of aflatoxin G2 in various samples, including food and feed.
Biology: Used in studies to understand the metabolism and toxicity of aflatoxins in biological systems.
Medicine: Used in research to develop methods for detecting and quantifying aflatoxins in clinical samples.
Industry: Used in quality control processes to ensure the safety of food and feed products
Comparison with Similar Compounds
- Aflatoxin B1-13C17
- Aflatoxin B2-13C17
- Aflatoxin G1-13C17
Comparison: Aflatoxin G2-13C17 is unique due to its specific isotope labeling, which allows for precise quantification and analysis in research applications. Compared to other aflatoxins, it has a lower toxicity but is still a significant concern due to its potential health effects .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the detection, quantification, and effects of aflatoxins. Its stable isotope labeling makes it a crucial tool in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-DENWKYDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746848 | |
Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217462-49-1 | |
Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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